molecular formula C25H16FN3O3 B8196016 Ampc

Ampc

Cat. No.: B8196016
M. Wt: 425.4 g/mol
InChI Key: QYTOMCGQPLOOOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AmpC β-lactamases are clinically significant class C enzymes that confer resistance to a broad range of β-lactam antibiotics, including penicillins, most cephalosporins, and monobactams . Unlike extended-spectrum β-lactamases (ESBLs), this compound enzymes are not effectively inhibited by common β-lactamase inhibitors like clavulanic acid, sulbactam, or tazobactam, presenting a major therapeutic challenge . These enzymes are naturally encoded on the chromosomes of various Gram-negative bacteria, such as Enterobacter cloacae , Citrobacter freundii , Serratia marcescens , and Pseudomonas aeruginosa . Furthermore, the genes for these enzymes have been mobilized onto plasmids, facilitating their spread to bacteria that lack a chromosomal this compound gene, such as Escherichia coli and Klebsiella pneumoniae . A critical feature of chromosomally encoded this compound is its inducibility; exposure to certain β-lactam antibiotics can trigger a regulatory cascade involving AmpR, AmpD, and AmpG, leading to hyperproduction of the enzyme . This can result in the emergence of resistance during treatment, even in isolates that initially appear susceptible . This research-grade this compound β-lactamase is intended for investigations into the molecular mechanisms of antibiotic resistance, bacterial enzymology, and the development of novel therapeutic agents and diagnostic methods. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-amino-4-[4-(6-fluoro-5-methylpyridin-3-yl)phenyl]-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16FN3O3/c1-13-10-16(12-29-23(13)26)14-6-8-15(9-7-14)20-18(11-27)24(28)32-22-17-4-2-3-5-19(17)31-25(30)21(20)22/h2-10,12,20H,28H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTOMCGQPLOOOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1F)C2=CC=C(C=C2)C3C(=C(OC4=C3C(=O)OC5=CC=CC=C54)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

AmpC beta-lactamases can be produced through various methods:

    Synthetic Routes and Reaction Conditions: The production of this compound beta-lactamases involves the expression of the this compound gene in bacterial hosts.

    Industrial Production Methods: Industrial production of this compound beta-lactamases typically involves the use of recombinant DNA technology.

Scientific Research Applications

Resistance Patterns

AmpC β-lactamases are known to mediate resistance to:

  • Cephalosporins : Including third-generation cephalosporins like ceftriaxone and ceftazidime.
  • Penicillins : Such as ampicillin.
  • Aztreonam : A monobactam antibiotic.

The emergence of these enzymes has led to increased treatment failures and necessitated the use of alternative therapies, including carbapenems, which are often reserved for severe infections due to their broad-spectrum activity .

Treatment Strategies

Recent studies have highlighted the importance of selecting appropriate antibiotics based on the resistance profile of the pathogen:

  • Cefepime : A fourth-generation cephalosporin is less susceptible to hydrolysis by this compound enzymes compared to its predecessors.
  • Carbapenems : These are often used as a last resort but can induce this compound production, complicating treatment further .

Inhibitor Development

Research is ongoing to develop inhibitors that can effectively target this compound β-lactamases. In silico studies have identified potential compounds that may inhibit these enzymes, thus restoring the efficacy of β-lactam antibiotics against resistant strains .

Mutation Studies

Studies examining mutation rates in this compound-producing bacteria have revealed that species with lower mutation rates are associated with fewer treatment failures due to overproduction of this compound enzymes. This finding underscores the need for continuous monitoring of resistance patterns in clinical settings .

Clinical Outcomes

A retrospective multicenter study involving 575 patients with bloodstream infections highlighted that using third-generation cephalosporins in patients infected with this compound-producing Enterobacterales was linked to higher treatment failure rates compared to those treated with cefepime or carbapenems .

Genetic Studies

Genetic analyses have shown that mutations within the This compound promoter region can lead to hyperproduction of this compound enzymes, significantly impacting the resistance profiles of bacterial strains. For instance, specific point mutations have been associated with increased enzyme expression levels, contributing to clinical resistance .

Summary Table of Key Findings

Application AreaKey FindingsReferences
Mechanism of ActionHydrolysis of β-lactams ,
Clinical ImplicationsResistance to cephalosporins and penicillins ,
Treatment StrategiesCefepime and carbapenems as preferred options ,
Inhibitor DevelopmentIdentification of potential inhibitors
Mutation StudiesLower mutation rates linked to fewer treatment failures ,

Comparison with Similar Compounds

Comparison of AmpC β-Lactamase Inhibitors

This compound β-lactamase is a class C enzyme that hydrolyzes cephalosporins and other β-lactams, posing challenges in treating infections caused by Enterobacteriaceae and Pseudomonas aeruginosa. Inhibitors targeting this compound are critical for restoring antibiotic efficacy. Below is a comparison of novel inhibitors identified through virtual screening ():

Compound Inhibition of this compound (%) Cross-Class Activity (Other β-Lactamases Inhibited) Key Features
40 50% KPC-2 (41%), NDM-1 (71%) Broad-spectrum, moderate this compound inhibition
46 32% CTX-M-15 (55%), KPC-2 (66%), NDM-1 (79%), VIM-2 (45%) Largest inhibition spectrum
59 Not reported CTX-M-15 (49%), KPC-2 (46%), VIM-2 (81%) High VIM-2 inhibition, unique binding pose

Key Findings :

  • Compound 46 exhibits the broadest activity but relatively low this compound inhibition (32%), while Compound 40 shows higher this compound-specific efficacy (50%) .
  • Structural analysis reveals that this compound inhibitors require distinct binding orientations compared to other serine β-lactamases (e.g., KPC-2), highlighting target-specific design challenges .

Comparison of this compound (TFF3 Inhibitor) with Anticancer Agents

This compound, a TFF3 inhibitor, demonstrates efficacy in pancreatic and breast cancer models by reducing TFF3-driven proliferation and enhancing chemotherapy sensitivity.

Efficacy in Preclinical Models
  • IC50 Values : this compound shows potent cytotoxicity in SW1990 pancreatic cancer cells (high TFF3 expression) with an IC50 significantly lower than in other cell lines ().
  • Synergy with Taxanes : In ER+ breast cancer, this compound restores tamoxifen sensitivity and synergizes with taxanes, reducing tumor volume in vivo ().
Parameter This compound Monotherapy This compound + Taxanes This compound + Tamoxifen
Apoptosis Induction High (SW1990) Enhanced Restored Sensitivity
TFF3 Suppression Significant Additive Additive
Tumor Volume Reduction Moderate Synergistic Synergistic

Key Findings :

  • This compound’s mechanism involves downregulating TFF3, a promoter of Wnt/β-catenin signaling, which is distinct from taxanes (microtubule stabilization) and tamoxifen (estrogen receptor antagonism) .
  • No direct structural analogs of this compound are cited in the evidence, suggesting its uniqueness in targeting TFF3-mediated pathways.

Comparative Analysis of this compound in Drug Discovery

Molecular Docking and Similarity
  • This compound β-Lactamase: Generated molecules in docking studies show high 3D similarity (LS-align scores > 0.9) to known inhibitors, though Tanimoto similarity to ChEMBL compounds is low, indicating novel scaffolds .
  • TFF3 Inhibitors: Limited data on this compound’s chemical analogs, but its efficacy parallels inhibitors of Wnt pathway components (e.g., ICG-001), which are functionally similar but structurally distinct .
Challenges in Cross-Context Comparisons
  • Nomenclature Ambiguity: "this compound" and "this compound" refer to unrelated targets (enzyme vs. anticancer compound), complicating comparative studies.
  • Data Gaps : Structural and functional data on TFF3 inhibitors are sparse, whereas this compound β-lactamase has well-characterized inhibitors .

Biological Activity

AmpC β-lactamases are enzymes produced by various bacteria that confer resistance to a broad spectrum of β-lactam antibiotics, including penicillins and cephalosporins. Understanding the biological activity of this compound is crucial for addressing the challenges posed by antibiotic resistance in clinical settings.

Mechanisms of Resistance

The This compound gene is typically chromosomally encoded and can be induced in response to specific environmental stimuli, particularly the presence of β-lactam antibiotics. The regulatory protein AmpR plays a significant role in modulating the expression of this compound. Under normal conditions, AmpR inhibits this compound production; however, when β-lactams induce the accumulation of cell-wall degradation products, AmpR's repression is lifted, leading to increased levels of this compound enzymes .

Induction and Expression

  • Inducers : β-lactam antibiotics like cefoxitin and imipenem are potent inducers of this compound expression.
  • Regulatory Mechanism : The binding of degradation products to AmpR reduces its ability to inhibit this compound expression, resulting in a significant increase in enzyme production.
  • Fitness Cost : High-level expression of this compound can incur a fitness cost due to the accumulation of cytoplasmic degradation products, although this can be sustained under continuous β-lactam exposure .

Resistance Profiles

This compound β-lactamases exhibit resistance to various classes of antibiotics. A study evaluating clinical isolates showed that strains producing this compound enzymes were resistant to cefoxitin and other β-lactams, complicating treatment options . The following table summarizes the resistance profiles observed in different studies:

Antibiotic Resistance Rate (%) Organisms Studied
Cefoxitin81.25E. coli, K. pneumoniae
Ceftazidime61.25Mixed isolates
Piperacillin/Tazobactam44Mixed isolates
Amikacin100Acinetobacter spp.
Imipenem22.7Klebsiella pneumoniae

Case Studies

  • Clinical Isolates in Nigeria : A study conducted on 400 isolates revealed that 81.25% were producing this compound β-lactamases, with significant resistance observed against cephalosporins and other antibiotics. The study highlighted the prevalence of multi-drug resistant (MDR) strains among clinical bacterial pathogens .
  • In Vitro Studies on Inhibitors : Research focused on the inhibitory effects of dinucleotides against this compound BER demonstrated that certain compounds could effectively reactivate inactivated enzymes, suggesting potential therapeutic avenues for overcoming resistance .
  • Epidemiological Insights : A comprehensive review highlighted the global epidemiology of this compound producers, emphasizing that these enzymes are prevalent in Enterobacteriaceae and pose a significant challenge in treating infections caused by these organisms .

Research Findings

Recent studies have elucidated several key findings regarding the biological activity of this compound:

  • High-Level Expression : Plasmid-encoded this compound genes often exhibit higher expression levels due to mutations in promoter regions rather than merely increased gene copy numbers .
  • Clinical Implications : The presence of this compound-producing bacteria complicates treatment regimens, as these organisms are inherently resistant to many β-lactamase inhibitors like clavulanate .
  • Virulence Factors : Research indicates that enzymatic activity associated with this compound may contribute to virulence attenuation in some bacterial strains, suggesting a complex interplay between resistance mechanisms and pathogenicity .

Q & A

How to formulate a research question for studying Ampc's mechanisms in experimental settings?

  • Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to ensure rigor. Explicitly define dependent/independent variables (e.g., this compound concentration, reaction kinetics) and align operational definitions with the research aim. For example:
  • Hypothesis: "this compound exhibits dose-dependent inhibition of [target] under [conditions]."
  • Variables: Independent (this compound concentration), Dependent (enzyme activity).
    Cite peer-reviewed protocols to justify design choices .

Q. What methodologies are recommended for conducting a literature review on this compound-related studies?

  • Methodological Answer : Follow a systematic review approach:

Define search terms (e.g., "this compound AND pharmacokinetics").

Use databases (PubMed, Scopus) with filters for peer-reviewed articles (post-2020 preferred).

Apply PRISMA guidelines for screening and inclusion/exclusion criteria.

Thematically synthesize findings, highlighting gaps (e.g., "Limited in vivo studies on this compound toxicity").
Tools like Consensus.app () can streamline paper discovery .

Q. What are the essential components of a research proposal for this compound-related studies?

  • Methodological Answer : Structure proposals using APA standards ( ):
  • Introduction: Contextualize this compound’s relevance (e.g., "this compound’s role in [field] remains underexplored").
  • Methods: Detail experimental design (randomization, blinding), sample size calculation, and statistical tests (ANOVA, regression).
  • Ethics: IRB approval documentation for human/animal studies.
  • Timeline: Gantt chart for milestones (e.g., "Month 3: Complete Phase I trials").
    Reference for clinical data submission guidelines .

Advanced Research Questions

Q. How to design a multi-method study integrating quantitative and qualitative approaches for this compound feasibility analysis?

  • Methodological Answer : Adopt a mixed-methods design ():
  • Quantitative: Conduct dose-response assays (e.g., LC50 determination) with triplicate replicates.
  • Qualitative: Perform semi-structured interviews with domain experts to contextualize findings.
  • Integration: Use triangulation to validate results (e.g., "Interview themes corroborate toxicity thresholds").
    Publish raw datasets in repositories like Zenodo to enhance transparency .

Q. What strategies address contradictory findings in this compound research data?

  • Methodological Answer :
  • Sensitivity Analysis: Test if outliers or assay variability explain discrepancies (e.g., re-analyze HPLC chromatograms).
  • Meta-Analysis: Pool data from 5+ studies to identify trends (fixed/random-effects models).
  • Methodological Audit: Compare protocols (e.g., "Study A used LC-MS; Study B used ELISA").
    Document unresolved contradictions as "Future Research Directions" () .

Q. How to ensure reproducibility in this compound experimental research?

  • Methodological Answer :
  • Protocol Standardization: Detail equipment (e.g., "ThermoFisher Model X centrifuge at 10,000 RPM").
  • Reagent Documentation: Catalog batch numbers and suppliers (e.g., "this compound from Sigma-Aldrich, Lot #123").
  • Data Sharing: Use FAIR principles (Findable, Accessible, Interoperable, Reusable).
    Pre-register studies on ClinicalTrials.gov or OSF to mitigate bias .

Q. How to integrate computational modeling with empirical data in this compound studies?

  • Methodological Answer :
  • Model Development: Use tools like COMSOL for pharmacokinetic simulations (e.g., "Predict this compound diffusion rates in tissue").
  • Validation: Compare model outputs with in vitro results (e.g., "Simulated IC50 = 12 μM vs. observed 15 μM").
  • Iteration: Refine parameters (e.g., binding affinity) using Bayesian optimization.
    Cite ’s emphasis on consistency checks .

Methodological Best Practices

Ethical considerations in this compound research involving human subjects :

  • Answer :
  • Informed Consent: Disclose risks/benefits using lay language (e.g., "Potential dizziness post-administration").
  • Data Anonymization: Remove identifiers from datasets (e.g., replace names with codes).
  • Conflict of Interest: Declare funding sources (e.g., "NIH Grant #XYZ").
    Follow ’s guidelines for clinical trial reporting .

Operationalizing variables in this compound experiments :

  • Answer :
  • Measurement Tools: Validate assays (e.g., "ELISA kit sensitivity: 0.1 ng/mL").
  • Pilot Testing: Run 10–20 samples to refine protocols (e.g., "Optimize incubation time from 30→45 minutes").
    Align with ’s emphasis on clarity .

Q. Managing interdisciplinary challenges in collaborative this compound projects :

  • Answer :
  • Terminology Harmonization: Create a shared glossary (e.g., "Define 'bioavailability' per pharmacology standards").
  • Project Management: Use Trello or Asana for task delegation.
  • Conflict Resolution: Hold biweekly alignment meetings.
    Reference ’s advice on interdisciplinary communication .

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